molecular formula C18H19NO3S B2716290 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzofuran-2-carboxamide CAS No. 2034328-35-1

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzofuran-2-carboxamide

Cat. No.: B2716290
CAS No.: 2034328-35-1
M. Wt: 329.41
InChI Key: DUJNTYCIGMLLFO-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H19NO3S and its molecular weight is 329.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzofuran-2-carboxamide, a compound with a benzofuran moiety, has seen research interest for its potential in various fields of scientific study. A notable area is the synthesis and characterization of novel chemical derivatives that incorporate benzofuran and related structures. For instance, research has been conducted on synthesizing a series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties to explore their antimicrobial properties. These compounds were synthesized with excellent yields and screened for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli, showcasing the compound's potential as a base for developing antimicrobial agents (Idrees et al., 2020).

Antimicrobial Activity

Further research on novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3carboxamide derivatives highlighted their synthesis through a cyclocondensation reaction. These compounds were evaluated for their antibacterial activity against a range of pathogenic microorganisms, demonstrating the versatility of benzofuran derivatives in antimicrobial studies (Idrees, Kola, & Siddiqui, 2019).

Antiproliferative and Antinociceptive Activity

In another study, novel compounds were evaluated for their antiproliferative activity on human NSCLC A549 and H460 cell lines, with certain derivatives showing significant inhibitory effects. These findings suggest the potential of benzofuran derivatives in cancer therapy research, particularly in inducing apoptosis through the mitochondrial pathway (Ma et al., 2017). Additionally, N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, including structures related to benzofuran, were synthesized and their antinociceptive activity studied, highlighting the potential for developing new pain management therapies (Shipilovskikh et al., 2020).

Chemical Interactions and Transformations

The chemical versatility of benzofuran derivatives extends to their interactions and transformations in synthetic processes. Research into the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea under basic conditions has provided insights into coupling reactions, ring transformations, and dimerization processes, offering valuable knowledge for organic synthesis and pharmaceutical chemistry (Kammel et al., 2015).

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-10-8-13(17-6-3-11-23-17)7-9-19-18(21)16-12-14-4-1-2-5-15(14)22-16/h1-6,11-13,20H,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJNTYCIGMLLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.